REACTION_SMILES
|
[CH3:1][CH2:2][N:3]([CH2:4][CH3:5])[CH2:6][CH3:7].[F:8][C:9]([c:10]1[cH:11][c:12]([N:19]=[C:20]=[O:21])[cH:13][cH:14][c:15]1[N+:16](=[O:17])[O-:18])([F:22])[F:23].[NH2:24][C:25]([CH3:26])([CH3:27])[C:28]#[N:29].[O:30]1[CH2:31][CH2:32][CH2:33][CH2:34]1>>[F:8][C:9]([c:10]1[cH:11][c:12]([N:19]2[C:20](=[O:21])[NH:24][C:25]([CH3:26])([CH3:27])[C:28]2=[NH:29])[cH:13][cH:14][c:15]1[N+:16](=[O:17])[O-:18])([F:22])[F:23]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C=Nc1ccc([N+](=O)[O-])c(C(F)(F)F)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(N)C#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C)NC(=O)N(c2ccc([N+](=O)[O-])c(C(F)(F)F)c2)C1=N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |